4-(Dimethylamino)-3-formylbenzoic acid hydrochloride

Description

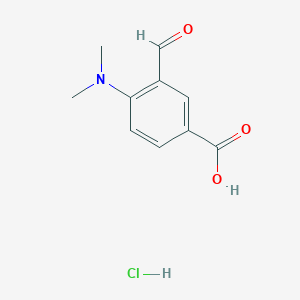

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride is a substituted benzoic acid derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 4-position, a formyl group (-CHO) at the 3-position, and a carboxylic acid (-COOH) moiety that is protonated as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions requiring aqueous conditions.

Properties

IUPAC Name |

4-(dimethylamino)-3-formylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-11(2)9-4-3-7(10(13)14)5-8(9)6-12;/h3-6H,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHLCNNTALMBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)benzaldehyde with chloroacetic acid under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the formyl group reacts with the chloroacetic acid to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Dimethylamino)-3-carboxybenzoic acid.

Reduction: 4-(Dimethylamino)-3-hydroxybenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes and pigments, as well as in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride involves its interaction with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can also participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride with structurally or functionally related compounds, emphasizing molecular features, applications, and synthesis:

Key Comparative Insights:

Structural Diversity: The target compound features an aromatic ring with ortho-substituted formyl and para-dimethylamino groups, distinguishing it from aliphatic analogs like 4-(dimethylamino)butanoic acid hydrochloride . Compared to ethyl benzofuran derivatives (e.g., Phenicaberan), the absence of a fused heterocyclic ring in the target compound may reduce steric hindrance, favoring nucleophilic reactions at the formyl group .

Synthetic Utility: The formyl group in the target compound is highly reactive, enabling condensation reactions (e.g., hydrazone or imine formation), unlike the ester or hydrazide groups in analogs .

Physicochemical Properties: The hydrochloride salt improves aqueous solubility compared to neutral forms, critical for biological assays. For example, 4-(dimethylamino)butanoic acid hydrochloride exhibits >50 mg/mL solubility in water . The electron-donating dimethylamino group may lower the pKa of the benzoic acid moiety, enhancing reactivity in acidic conditions .

Research Gaps :

- While analogs like Phenicaberan have documented pharmacological activity, the target compound’s bioactivity remains underexplored.

- Stability studies under varying pH and temperature conditions are needed to assess its suitability for long-term storage or industrial use.

Biological Activity

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride, also known by its chemical identifier CAS No. 2126178-16-1, is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a formyl group attached to a benzoic acid backbone, which is significant in determining its biological interactions. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : It has been investigated for its role in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the synthesis of pro-inflammatory mediators.

- Modulation of Cellular Signaling Pathways : It has been shown to influence signaling pathways associated with cell survival and apoptosis, potentially enhancing the efficacy of existing therapeutic agents.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Research : In a model using LPS-stimulated macrophages, the compound was shown to significantly reduce the secretion of TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for inflammatory diseases.

- Cytotoxicity Assessment : Cytotoxicity assays performed on normal human fibroblasts revealed that the compound exhibited minimal toxicity, indicating a favorable safety profile for potential therapeutic applications.

Q & A

Q. Scale-Up Data :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 75% | 68% |

| Purity | 99% | 98% |

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model charge distribution. The formyl group shows high electrophilicity (Fukui = 0.12) .

- MD Simulations : Simulate solvation in water/DMSO mixtures to predict hydrolysis rates .

Key Insight : The dimethylamino group stabilizes the formyl moiety via resonance, reducing hydrolysis risk at pH 7–9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.